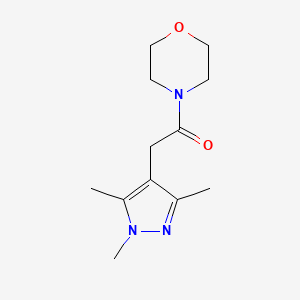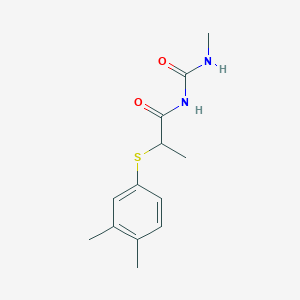
N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide, also known as GSK-3 inhibitor, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. Inhibition of GSK-3 has been shown to have therapeutic potential in a wide range of diseases, including cancer, diabetes, Alzheimer's disease, and bipolar disorder.
作用機序
N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide inhibits this compound by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific disease or condition being studied. Some of the key effects observed in preclinical studies are:
1. Cancer: this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in preclinical models of various cancers.
2. Diabetes: this compound has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes.
3. Alzheimer's disease: this compound has been shown to reduce amyloid-beta deposition and tau hyperphosphorylation, two key pathological features of Alzheimer's disease.
実験室実験の利点と制限
Some of the advantages and limitations of using N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide in lab experiments are:
Advantages:
1. Potent and selective inhibitor of this compound.
2. Well-characterized in preclinical studies.
3. Can be used in a wide range of disease models.
Limitations:
1. Limited clinical data.
2. Limited information on pharmacokinetics and pharmacodynamics.
3. Limited information on potential drug interactions.
将来の方向性
Some of the future directions for research on N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide are:
1. Clinical trials in various diseases, including cancer, diabetes, and Alzheimer's disease.
2. Development of more potent and selective this compound inhibitors.
3. Investigation of potential drug interactions and toxicity.
4. Investigation of the role of this compound in other diseases and conditions.
Conclusion:
This compound is a potent and selective inhibitor of this compound that has therapeutic potential in a wide range of diseases. It has been extensively studied in preclinical models of cancer, diabetes, and Alzheimer's disease. While there is limited clinical data, this compound is a promising compound for further research and development.
合成法
The synthesis of N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide is a multi-step process that involves the coupling of a benzothiophene derivative with a piperidine derivative followed by N-methylation. The detailed synthesis method can be found in the literature.
科学的研究の応用
N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide has been extensively studied for its therapeutic potential in various diseases. Some of the key scientific research applications of this compound are:
1. Cancer: this compound inhibition has been shown to have anti-cancer effects by inhibiting cell proliferation, inducing apoptosis, and reducing tumor growth. This compound has been studied in preclinical models of various cancers, including breast, prostate, and colon cancer.
2. Diabetes: this compound inhibition has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. This compound has been studied in preclinical models of type 2 diabetes.
3. Alzheimer's disease: this compound inhibition has been shown to reduce amyloid-beta deposition and tau hyperphosphorylation, two key pathological features of Alzheimer's disease. This compound has been studied in preclinical models of Alzheimer's disease.
特性
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-17-9-7-12(8-10-17)18(2)16(19)14-11-20-15-6-4-3-5-13(14)15/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQKTIYXISRSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B7505475.png)



![2-(2-oxo-2-pyrrolidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7505502.png)





![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7505564.png)



